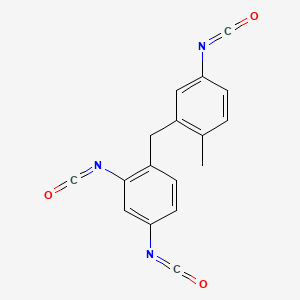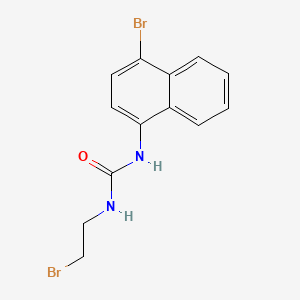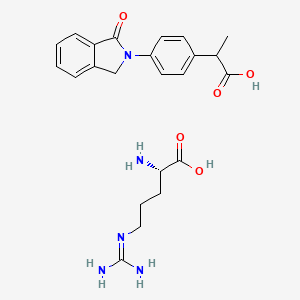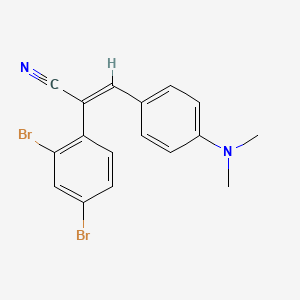
4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is an organic compound characterized by the presence of two isocyanate groups attached to a benzene ring. This compound is part of the broader class of diisocyanates, which are widely used in the production of polyurethanes and other polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of 2-methylphenyl isocyanate with a suitable benzene derivative under controlled conditions. The reaction conditions include the use of a catalyst and maintaining a specific temperature range to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed to maintain efficiency. The process is optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form carbamates.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like methanol or ammonia, often in the presence of a catalyst.
Major Products Formed:
Carbamates: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Urethanes/Ureas: Produced through substitution reactions with alcohols or amines.
科学的研究の応用
Chemistry: This compound is used in the synthesis of polyurethane foams, coatings, and adhesives. Its reactivity with various nucleophiles makes it a versatile building block in polymer chemistry.
Biology: In biological research, it can be used to modify surfaces of materials to study cell adhesion and interactions.
Industry: Beyond polyurethane production, it is used in the manufacture of elastomers, sealants, and insulation materials.
作用機序
The mechanism by which 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate exerts its effects involves the reaction of its isocyanate groups with nucleophiles. The isocyanate group reacts with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively. The molecular targets and pathways involved are typically related to the formation of these new chemical bonds.
類似化合物との比較
2-Fluoro-5-methylphenyl isocyanate: Contains a fluorine atom instead of a methyl group.
5-Chloro-2-methylphenyl isocyanate: Contains a chlorine atom instead of a methyl group.
Uniqueness: 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is unique due to its specific arrangement of isocyanate groups and the presence of a methyl group on the phenyl ring, which influences its reactivity and applications compared to other isocyanates.
特性
CAS番号 |
94213-39-5 |
|---|---|
分子式 |
C17H11N3O3 |
分子量 |
305.29 g/mol |
IUPAC名 |
2,4-diisocyanato-1-[(5-isocyanato-2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-2-4-15(18-9-21)7-14(12)6-13-3-5-16(19-10-22)8-17(13)20-11-23/h2-5,7-8H,6H2,1H3 |
InChIキー |
FCLSLHSWMAUISZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=C=O)CC2=C(C=C(C=C2)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)

